1-(Propan-2-yl)pyrrolidin-3-amine
Overview
Description
1-(Propan-2-yl)pyrrolidin-3-amine is a chemical compound belonging to the class of organic compounds known as amines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an isopropyl group at the first position and an amine group at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of propan-2-ylpyrrolidin-3-one with ammonia or an ammonium salt under reducing conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-(Propan-2-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Nitro compounds and amine oxides from oxidation reactions.
Piperidine derivatives from reduction reactions.
Various substituted pyrrolidines from nucleophilic substitution reactions.
Scientific Research Applications
1-(Propan-2-yl)pyrrolidin-3-amine has several scientific research applications across different fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Propan-2-yl)pyrrolidin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
1-(Propan-2-yl)pyrrolidin-3-amine is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine: A similar compound without the isopropyl group, which lacks the same level of steric hindrance and reactivity.
Piperidine: A six-membered ring analog with different chemical properties and reactivity.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group instead of an isopropyl group, leading to different biological and chemical behavior.
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMPPWYYXRLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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